
10-十一碳烯基三氯硅烷
描述
10-Undecenyltrichlorosilane: is an organosilicon compound with the chemical formula C11H21Cl3Si . It is a trichlorosilane derivative with an undecenyl group attached to the silicon atom. This compound is known for its reactivity with various substrates, making it useful in a range of chemical applications .
科学研究应用
Chemistry: 10-Undecenyltrichlorosilane is used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in surface modification techniques to create hydrophobic or hydrophilic surfaces .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also utilized in the preparation of bioactive surfaces for cell culture applications .
Medicine: 10-Undecenyltrichlorosilane is explored for its potential in drug delivery systems and medical device coatings. Its ability to form stable siloxane bonds makes it suitable for creating durable and biocompatible coatings .
Industry: In industrial applications, this compound is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of specialty polymers and resins .
作用机制
Target of Action
10-Undecenyltrichlorosilane is an organosilicon compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 10-Undecenyltrichlorosilane. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also important to prevent the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
准备方法
Synthetic Routes and Reaction Conditions: 10-Undecenyltrichlorosilane can be synthesized through the hydrosilylation of 10-undecen-1-ol with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trichlorosilane to the double bond of the undecenyl group .
Industrial Production Methods: In industrial settings, the production of 10-Undecenyltrichlorosilane involves similar hydrosilylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 10-Undecenyltrichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through condensation with other silanols.
Substitution: The trichlorosilane group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Condensation: Silanols or other hydroxyl-containing compounds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes.
相似化合物的比较
- Octyltrichlorosilane
- Decyltrichlorosilane
- Nonyltrichlorosilane
Comparison: 10-Undecenyltrichlorosilane is unique due to its longer carbon chain and the presence of a double bond in the undecenyl group. This structural feature imparts distinct reactivity and properties compared to other trichlorosilanes. For example, the double bond allows for additional functionalization possibilities, making it more versatile in certain applications .
属性
IUPAC Name |
trichloro(undec-10-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLNZJAHAUGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402583 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17963-29-0 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Undecenyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 10-Undecenyltrichlorosilane interact with silicon surfaces and what are the resulting properties?
A: 10-Undecenyltrichlorosilane (10-UTS) forms self-assembled monolayers (SAMs) on silicon surfaces through a two-step process: [, , ]
Q2: How can the surface properties of 10-Undecenyltrichlorosilane SAMs be further modified?
A: The terminal alkene group of 10-Undecenyltrichlorosilane SAMs provides a versatile chemical handle for further surface modifications. One common approach is ozonolysis, which cleaves the carbon-carbon double bond in the alkene, ultimately yielding a carboxylic acid (-COOH) group. [] This transformation significantly alters the surface properties, switching from hydrophobic to hydrophilic due to the polar nature of the carboxylic acid group. This hydrophilic surface then allows for further chemical modifications and bioconjugation strategies. []
Q3: Can you elaborate on the application of controlled surface reactions in tailoring the wettability of 10-Undecenyltrichlorosilane modified surfaces?
A: Researchers have successfully employed controlled oxidation reactions to generate radially inward wettability gradients on surfaces modified with 10-Undecenyltrichlorosilane SAMs. [] By precisely controlling the oxidation of the terminal alkene groups to carboxylic acid groups, a gradient is formed with a hydrophilic center and hydrophobic exterior. This technique allows for precise control over the size and shape of the gradient without the need for complex fabrication methods like elastomeric stamps. [] The resulting surfaces demonstrate a unique water-collecting capability due to the radial wettability gradient, showcasing the potential for applications in microfluidics and water harvesting. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



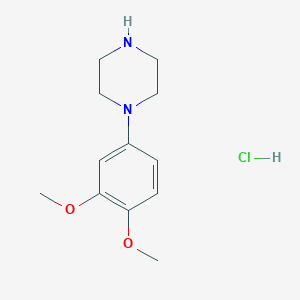
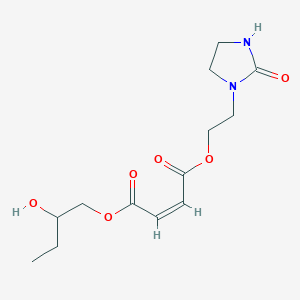
![3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid](/img/structure/B98222.png)
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

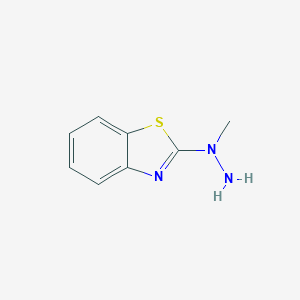
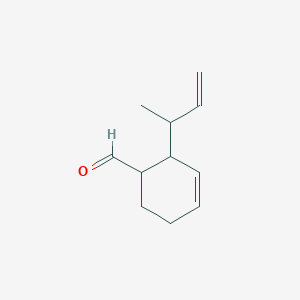
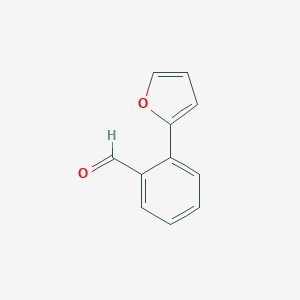
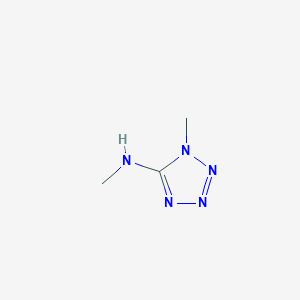


![N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B98240.png)

